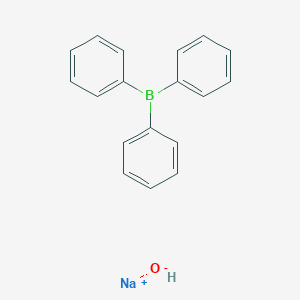
Triphenylborane-sodium hydroxide adduct
Vue d'ensemble
Description
Triphenylborane-sodium hydroxide adduct is a compound with the molecular formula C18H15B·NaOH and a molecular weight of 282.12 .
Synthesis Analysis
Triphenylborane can undergo reductive dimerization with sodium metal in diethyl ether solution to form a yellow solid having the empirical composition Ph3B·Na·(C2H5)2O . Another method involves the recovery of triphenylborane from solutions of its alkali metal adduct by neutralization with carbon dioxide .Molecular Structure Analysis
The molecular structure of Triphenylborane-sodium hydroxide adduct has been determined by 1H NMR spectroscopy .Chemical Reactions Analysis
Triphenylborane undergoes various organic transformations when used as a metal-free catalyst . It has been used in polymer synthesis, hydrogenation catalysis, reductive N-methylations and C-methylations with CO2 and silane, and cycloadditions and insertion reactions .Physical And Chemical Properties Analysis
Triphenylborane-sodium hydroxide adduct is a liquid at 20 degrees Celsius . It has a density of 1.10 g/mL .Applications De Recherche Scientifique
. . .
Decomposition Studies
Triphenylborane-sodium hydroxide adduct has been studied for its decomposition under simulated waste tank chemistries . This research was conducted to ascertain rate-limiting kinetic data, which would aid in process modeling of benzene generation in certain tanks .
Catalyst Research
The compound has been used in studies involving enhanced comprehensive catalysts under aerated and inert conditions . These studies have provided valuable insights into the role of oxygen in the decomposition of intermediates .
Mécanisme D'action
The mechanism of action involves the formation of the radical–anion from triphenylborane and its subsequent coupling or fragmentation . The coupling of the radical–anion to form the adduct and the rearrangement of the adduct shows that there is a striking parallel in behavior between the isoelectronic (Ph3B·)− and the triphenylmethyl radical (Ph3C·) .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
sodium;triphenylborane;hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15B.Na.H2O/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZUMVYYQTYYAN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[OH-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BNaO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;triphenylborane;hydroxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



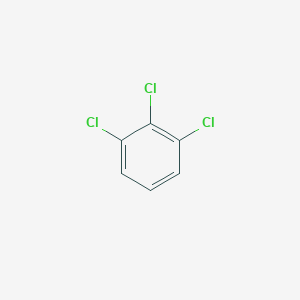
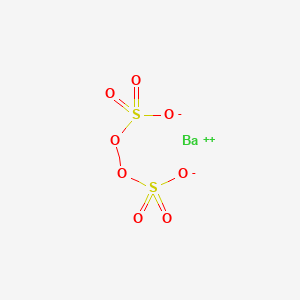

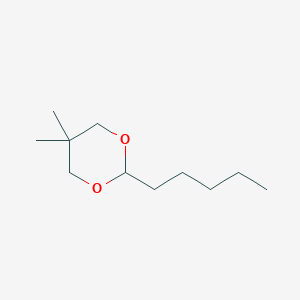

![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,4R)-3-amino-4-methyloxolan-2-yl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B84251.png)
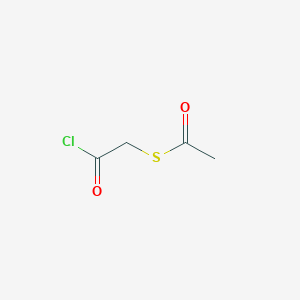
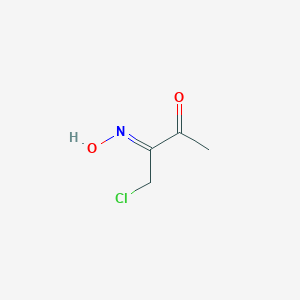
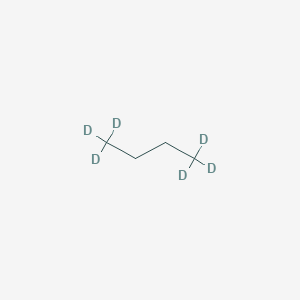
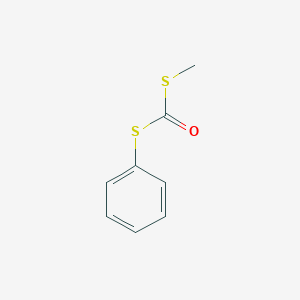
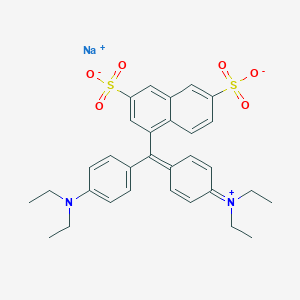
![Sodium (R)-[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate](/img/structure/B84261.png)

